molecular formula C11H17NO3 B13611636 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

Katalognummer: B13611636
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: IQCARABDRCPELP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO3. It is a significant intermediate in the synthesis of various pharmaceuticals and chemical substances. This compound is known for its unique structural features, which include an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule in organic synthesis .

Vorbereitungsmethoden

The synthesis of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 2,4-dimethoxyacetophenone with ammonia and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, further modulating the compound’s effects . These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable in both research and therapeutic contexts .

Vergleich Mit ähnlichen Verbindungen

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-11(13,7-12)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3

InChI-Schlüssel

IQCARABDRCPELP-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)(C1=C(C=C(C=C1)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.